N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a methoxyphenyl group, an indole moiety, and a thioacetamide linkage
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioacetamide Linkage: The thioacetamide group can be introduced by reacting the indole derivative with a suitable thioacetamide reagent under controlled conditions.
Methoxyphenyl Group Attachment: The final step involves the coupling of the methoxyphenyl group to the indole-thioacetamide intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride or organolithium compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: This compound lacks the methyl group on the benzyl moiety, which may affect its chemical reactivity and biological activity.
N-(4-methoxyphenyl)-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties, including its electron density and steric effects.
N-(4-methoxyphenyl)-2-((1-(3-methylphenyl)-1H-indol-3-yl)thio)acetamide: This compound has a phenyl group instead of a benzyl group, which may influence its overall stability and interaction with biological targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-6-5-7-19(14-18)15-27-16-24(22-8-3-4-9-23(22)27)30-17-25(28)26-20-10-12-21(29-2)13-11-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAESHBBMFUXVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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